molecular formula C13H19NO4S B344710 4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine CAS No. 838897-24-8

4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine

Cat. No.: B344710
CAS No.: 838897-24-8
M. Wt: 285.36g/mol
InChI Key: HRFZSWCLUMCVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a 4-ethoxy-3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methylphenyl sulfonyl chloride and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The sulfonyl chloride is reacted with morpholine in an appropriate solvent, such as dichloromethane, at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The ethoxy and morpholine groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxy-3-methylphenyl)sulfonyl]morpholine
  • 4-[(4-Ethoxy-3-methylphenyl)sulfonyl]-2-phenylmorpholine

Uniqueness

4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

CAS No.

838897-24-8

Molecular Formula

C13H19NO4S

Molecular Weight

285.36g/mol

IUPAC Name

4-(4-ethoxy-3-methylphenyl)sulfonylmorpholine

InChI

InChI=1S/C13H19NO4S/c1-3-18-13-5-4-12(10-11(13)2)19(15,16)14-6-8-17-9-7-14/h4-5,10H,3,6-9H2,1-2H3

InChI Key

HRFZSWCLUMCVDT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C

Origin of Product

United States

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